



Application Notes and Protocols for (Rac)-ACT-451840 Dosing in Murine Models

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Compound of Interest		
Compound Name:	(Rac)-ACT-451840	
Cat. No.:	B1192078	Get Quote

These application notes provide a comprehensive guide for researchers and scientists on the dosing recommendations for the novel antimalarial compound (Rac)-ACT-451840 in mice. The protocols are based on preclinical studies investigating the compound's efficacy and pharmacokinetics.

Core Applications

(Rac)-ACT-451840 has demonstrated potent activity against various life cycle stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to current artemisinin-based therapies.[1][2][3] In murine models, it has shown a rapid onset of action and efficacy in reducing parasitemia.[1][4] These notes are intended for drug development professionals and researchers working on novel antimalarial therapies.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for (Rac)-ACT-**451840** administered orally to mice.

Table 1: Pharmacokinetic Parameters of (Rac)-ACT-451840 in Healthy NMRI Mice[5]



Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng/mL*h)
10	2.5	415 ± 20%	1,780 ± 18%
100	6	3,910 ± 20%	32,900 ± 36%
300	Not Specified	Not Specified	Not Specified

Data are presented as mean ± standard deviation for a group of four mice.

Table 2: In Vivo Efficacy of (Rac)-ACT-451840 in Murine Malaria Models[2][3]

Mouse Model	Parasite Strain	Dosing Regimen	ED90 (mg/kg) [95% CI]
Humanized SCID Mice	P. falciparum NF54	Quadruple-dose, once daily	3.7 [3.3–4.9]
-	P. falciparum	Not Specified	3.7
NMRI Mice	P. berghei	Triple-dose, once daily	13 [11–16]

ED90: 90% effective dose, CI: Confidence Interval.

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of **(Rac)-ACT-451840** to mice.

Protocol 1: Assessment of In Vivo Efficacy in a P. falciparum Humanized Mouse Model

This protocol is adapted from studies evaluating the therapeutic efficacy of ACT-451840 against human malaria parasites in an in vivo setting.[1][6]

1. Animal Model:

 Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, engrafted with human erythrocytes.[7][8]



2. Parasite Infection:

- Infect the humanized mice with P. falciparum infected erythrocytes. A common strain used is NF54.[2][6]
- An inoculum of 30 x 106 infected erythrocytes per mouse can be administered intravenously to achieve a consistent level of parasitemia.[8]
- 3. Drug Formulation and Administration:
- Formulate (Rac)-ACT-451840 as a solution in corn oil for oral administration.[5]
- Prepare different dose concentrations to determine the dose-response relationship.
- 4. Dosing Regimen:
- Initiate treatment on Day 3 post-infection.
- Administer the compound orally once daily for four consecutive days.[1][6]
- Include a vehicle control group (corn oil only) and a positive control group (e.g., chloroquine at its known ED90).[6]
- 5. Monitoring Parasitemia:
- Collect peripheral blood samples daily from Day 3 to Day 7 post-infection.
- Measure parasitemia using flow cytometry or microscopic examination of Giemsa-stained blood smears.[5]
- 6. Data Analysis:
- Calculate the 90% effective dose (ED90) by analyzing the reduction in parasitemia in treated groups compared to the vehicle control group.

Protocol 2: Pharmacokinetic Study in Healthy Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of ACT-451840 in healthy mice.[1][5]

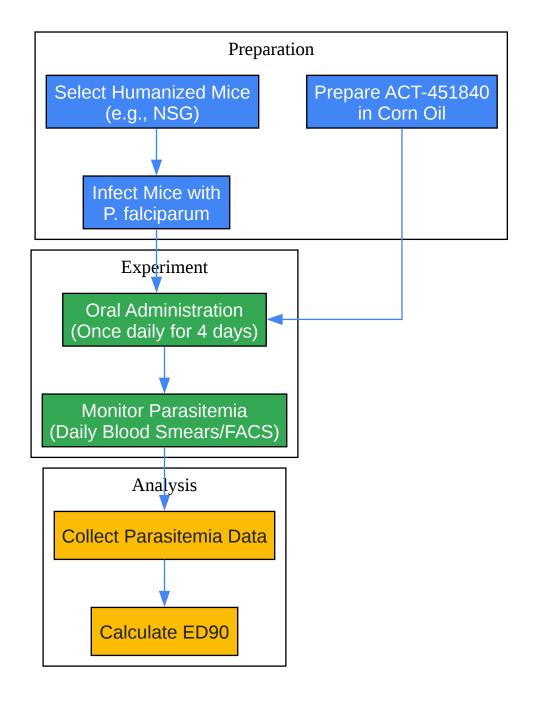


- 1. Animal Model:
- Use healthy female NMRI mice.[2][5]
- 2. Drug Formulation and Administration:
- Formulate (Rac)-ACT-451840 in corn oil.[5]
- Administer single oral doses of 10, 100, and 300 mg/kg body weight.[1]
- 3. Sample Collection:
- Collect blood samples at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to characterize the absorption, distribution, metabolism, and excretion of the compound.
- 4. Bioanalysis:
- Analyze the plasma concentrations of ACT-451840 using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 5. Pharmacokinetic Parameter Calculation:
- From the plasma concentration-time data, calculate key pharmacokinetic parameters including:
 - Tmax: Time to reach the maximum observed plasma concentration.
 - Cmax: Maximum observed plasma concentration.
 - AUC: Area under the concentration-time curve.[5]

Visualizations

Experimental Workflow for In Vivo Efficacy Studies





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Caption: Workflow for assessing the in vivo efficacy of **(Rac)-ACT-451840** in a humanized mouse model of malaria.

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